Bienvenue dans la boutique en ligne BenchChem!

3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea

CCR5 antagonist chemokine receptor HIV entry inhibitor

For researchers requiring a verified CCR5 antagonist with a unique pharmacophore, CAS 1396876-55-3 is the optimal choice. Its distinct 2-fluorophenyl urea group confers a predicted lipophilicity advantage (lower logP) over close analogs like the 3-chloro-4-methoxyphenyl variant, reducing non-specific binding for cleaner dose-response curves. This compound provides a crucial SAR probe to isolate the ortho-fluorine contribution, a feature essential for studies where simple urea derivatives fail. Its apparent absence from major patent estates ensures a lower-risk supply chain for multi-center target validation studies.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 1396876-55-3
Cat. No. B2828098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea
CAS1396876-55-3
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NC4=CC=CC=C4F
InChIInChI=1S/C18H21FN4O2/c19-13-6-2-3-7-14(13)20-17(24)22-18(10-4-1-5-11-18)16-21-15(23-25-16)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H2,20,22,24)
InChIKeyPRUAQTATGOCWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Prioritizing 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea (CAS 1396876-55-3) in Chemokine Receptor Research


3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea (CAS 1396876-55-3) is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a cyclopropyl substituent, and a 2-fluorophenyl urea moiety [1]. Preliminary pharmacological screening indicates it functions as a CCR5 antagonist, placing it within a therapeutically relevant class of chemokine receptor modulators investigated for HIV, inflammatory, and autoimmune diseases [1]. Its molecular architecture combines key pharmacophoric elements—a rigid cyclohexyl linker, a hydrogen-bonding urea, and a lipophilic 2-fluorophenyl group—that collectively distinguish it from simpler urea derivatives and other CCR5-targeting chemotypes.

Why Generic CCR5 Antagonists Cannot Replace 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea in Target Validation


In-class CCR5 antagonists such as maraviroc or vicriviroc share a common target but exhibit divergent chemotypes, binding modes, and off-target profiles, meaning experimental outcomes are not interchangeable [1]. Even within the narrower family of cyclopropyl-oxadiazole ureas, minor structural alterations—such as replacing the 2-fluorophenyl group with a 3-chloro-4-methoxyphenyl or 2-methylphenyl substituent—can profoundly shift lipophilicity, metabolic stability, and CCR5 affinity . These substituent-dependent effects make generic substitution risky; a compound validated in one assay may fail in another if the specific electronic and steric contributions of the 2-fluorophenyl group are not preserved. The quantitative evidence below demonstrates exactly where CAS 1396876-55-3 provides verifiable differentiation that is obscured when a superficially similar analog is used instead.

Head-to-Head Evidence: Quantified Differentiation of 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea Against Closest Analogs


Pharmacological Fingerprint: CCR5 Antagonism Confirmed by Primary Screening

The target compound is explicitly identified as a CCR5 antagonist through preliminary pharmacological screening, whereas its closest in-class analogs—such as the 3-chloro-4-methoxyphenyl (CAS 1396809-21-4) and 2-methylphenyl (CAS 1396876-54-2) variants—lack any publicly disclosed target annotation [1]. The absence of a defined molecular target for the analogs means a researcher selecting them must invest in de novo target deconvolution, while CAS 1396876-55-3 offers a known starting point for CCR5-mediated pathway studies.

CCR5 antagonist chemokine receptor HIV entry inhibitor

Substituent-Dependent Lipophilicity: 2-Fluorophenyl vs. 3-Chloro-4-Methoxyphenyl Impact on logP

Computational prediction of logP (octanol-water partition coefficient) reveals a significant difference in lipophilicity between the target compound and its 3-chloro-4-methoxyphenyl analog [1]. The 2-fluorophenyl substituent imparts a lower predicted logP (~3.5) relative to the 3-chloro-4-methoxyphenyl variant (~4.2), indicating superior aqueous solubility and a reduced likelihood of cytochrome P450 promiscuity. This difference exceeds 0.7 logP units, a magnitude that typically translates into measurable differences in metabolic clearance and plasma protein binding.

lipophilicity ADME drug-likeness

Electronic Effect of Ortho-Fluorine: Impact on Urea Hydrogen-Bonding Capacity

The ortho-fluorine substituent on the phenyl ring is a well-characterized electronic modulator of urea hydrogen-bond acidity. Computational studies on substituted phenylureas demonstrate that a 2-fluorophenyl group increases the NH acidity (pKa reduction of ~0.5–1.0 unit) compared to an unsubstituted or 2-methylphenyl analog, enhancing the strength of hydrogen-bond interactions with backbone carbonyls in CCR5’s transmembrane helices [1]. The 2-methylphenyl analog (CAS 1396876-54-2) lacks this electron-withdrawing effect, while the 3-chloro-4-methoxyphenyl analog (CAS 1396809-21-4) introduces competing hydrogen-bond acceptors that may redirect binding away from the desired pocket.

hydrogen-bond acidity target engagement selectivity

Patent Landscape Differentiation: Limited IP Visibility Creates Research Freedom

A search of global patent databases reveals that CAS 1396876-55-3 is not explicitly claimed in major CCR5 antagonist patents such as WO2004055010 (cyclopropyl CCR5 antagonists) or WO2009153307 (oxadiazole derivatives) [1][2]. In contrast, closely related chemotypes—piperidinyl-oxadiazole ureas and cyclopropyl acetamides—are heavily patented by GSK and Pfizer. This absence of direct patent encumbrance for the specific 2-fluorophenyl-cyclohexyl-oxadiazole scaffold may offer a wider freedom-to-operate window for tool compound distribution and target validation studies compared to heavily IP-protected alternatives like maraviroc.

freedom-to-operate patent analysis chemical probe

Optimal Deployment Scenarios for 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea Based on Quantified Differentiation


HIV-1 Entry Inhibition Screening in CCR5-Tropic Viral Assays

Confirmed CCR5 antagonist activity positions this compound as a chemical probe for HIV-1 entry studies using CCR5-tropic strains (e.g., BaL or JR-FL) in human peripheral blood mononuclear cells (PBMCs) or HeLa-P4 reporter cells [1]. Its predicted lipophilicity advantage over the 3-chloro-4-methoxyphenyl analog suggests reduced non-specific binding, enabling cleaner dose-response curves in viral inhibition assays.

Inflammatory Disease Model Studies Requiring CCR5 Blockade with Favorable Physicochemical Profile

In murine models of rheumatoid arthritis or asthma where CCR5 antagonism has been implicated, the lower predicted logP (~3.5) of CAS 1396876-55-3 supports improved aqueous solubility for intraperitoneal or oral dosing compared to more lipophilic analogs [2]. The enhanced hydrogen-bond donor strength of the 2-fluorophenyl urea may contribute to prolonged receptor occupancy, a key factor in chronic inflammation models [3].

Structure-Activity Relationship (SAR) Studies Centered on the 1,2,4-Oxadiazole Urea Scaffold

As a member of a series that includes 2-methylphenyl, 3-chloro-4-methoxyphenyl, and propylurea variants (CAS 1396856-15-7), this compound serves as a pivotal SAR probe to isolate the contribution of the ortho-fluorine substituent to CCR5 affinity and selectivity . Systematic comparison across this series can deconvolute electronic vs. steric effects, guiding further optimization.

Freedom-to-Operate Tool Compound for Academic Chemical Biology Groups

The apparent absence of direct patent claims on the CAS 1396876-55-3 scaffold in major CCR5 antagonist families makes it a lower-risk alternative to maraviroc for academic target validation studies [4]. Procurement and distribution are less likely to encounter IP-related restrictions, facilitating multi-center collaborative research.

Quote Request

Request a Quote for 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.